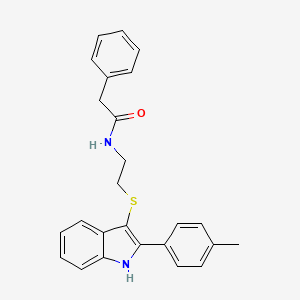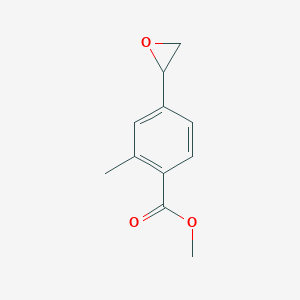
2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex compound, widely studied for its unique structure and varied applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthetic routes for creating this compound involve multiple steps, typically starting with the formation of 6-methylpyridazin-3-yl ether intermediates. These are reacted with piperidine-1-carbonyl chloride under controlled conditions to form the piperidine-1-carbonyl linkage. Subsequent steps involve the methylation of the pyridazinone ring. Industrial production methods often utilize scalable processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, such as:
Oxidation
It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction
Using appropriate reducing agents can yield reduced forms of the compound.
Substitution
The compound can participate in substitution reactions where its functional groups are replaced by others, using various reagents. Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound finds use across various scientific domains:
Chemistry
As a building block for synthesizing more complex molecules.
Biology
Studying its interactions with biological molecules can reveal insights into cellular processes.
Medicine
Potential therapeutic applications due to its unique molecular structure.
Industry
Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The exact mechanism by which 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects is still under investigation. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their function. This interaction may involve binding to active sites or modulating pathways critical for cellular function.
Comparación Con Compuestos Similares
Compared to similar compounds, this one stands out for its unique combination of pyridazinone and piperidine-1-carbonyl groups. Similar compounds include:
2-methylpyridazin-3(2H)-one derivatives
4-piperidinyl-carbonyl-pyridazinone variants Its uniqueness lies in the specific substitution pattern and the presence of the pyridazin-3-yl ether linkage.
Propiedades
IUPAC Name |
2-methyl-6-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-14(18-17-11)24-12-7-9-21(10-8-12)16(23)13-4-6-15(22)20(2)19-13/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFZMYHGFWMJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2546328.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2546329.png)




![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)ACETAMIDE](/img/structure/B2546335.png)


![4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546341.png)

![(4E)-4-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}imino)-6-fluoro-4H-chromene-3-carbaldehyde](/img/structure/B2546345.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)
